molecular formula C10H15BrO B079212 (+)-3-Bromocamphor CAS No. 10293-06-8

(+)-3-Bromocamphor

Cat. No. B079212
CAS RN: 10293-06-8
M. Wt: 231.13 g/mol
InChI Key: NJQADTYRAYFBJN-NYNCVSEMSA-N
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Description

Synthesis Analysis

The synthesis of "(+)-3-Bromocamphor" typically involves bromination reactions of camphor derivatives. For instance, the bromination of camphor using a mixture of KBr and KBrO3 in the presence of acid or with HBr/NaBr - H+ and H2O2/oxone® as the oxidant results in the formation of 3-bromocamphor. This method represents an environment-friendly approach to synthesizing 3-bromocamphor on a multi-gram scale (Kannappan & Bedekar, 2012).

Molecular Structure Analysis

The molecular structure of "(+)-3-Bromocamphor" has been determined through X-ray crystallography. The crystal structure of (+)-3-bromocamphor was accurately redetermined using three-dimensional X-ray diffraction data, confirming the absolute configuration of (+)-camphor. This structural determination is crucial for understanding the stereochemistry and geometrical orientation of the molecule (Allen & Rogers, 1971).

Chemical Reactions and Properties

"(+)-3-Bromocamphor" undergoes various chemical reactions, including cyclopropanation, rearrangement, and debromination processes. For example, an unusual cyclopropanation of 9-bromocamphor derivatives to a 7-spiro-cyclopropyl camphor derivative was effected by the action of potassium tert-butoxide in warm DMSO. This reaction highlights the compound's reactivity and potential for creating novel chemical structures (Li & Yang, 2005).

Physical Properties Analysis

The physical properties of "(+)-3-Bromocamphor," such as melting point, boiling point, and solubility, are essential for its handling and application in synthetic chemistry. However, detailed information on these properties specific to "(+)-3-Bromocamphor" was not highlighted in the available literature through this search.

Chemical Properties Analysis

The chemical properties of "(+)-3-Bromocamphor," including its reactivity with various chemical reagents, stereochemical behavior in reactions, and its role as a precursor in synthetic pathways, have been a subject of interest. For instance, the interaction of 5-bromocamphor with cytochrome P-450 cam, producing 5-ketocamphor, illustrates its potential in biotransformation studies and the exploration of enzymatic reaction mechanisms (Gould, Gelb, & Sligar, 1981).

Scientific Research Applications

  • Determination of Absolute Configuration : The absolute configuration of (+)-3-bromocamphor has been determined using X-ray single crystal diffraction. This helps in understanding the molecular structure and stereochemistry of the compound (Northolt & Palm, 2010).

  • Bromination Studies : Investigations into the bromination of camphor have revealed the formation of various brominated derivatives, providing insights into reaction mechanisms and potential applications in synthetic chemistry (Cachia et al., 1976).

  • X-Ray Structural Analysis : A detailed redetermination of the crystal structure of (+)-3-bromocamphor has been conducted to establish the absolute configuration of the monoterpene (+)-camphor. This has implications for the stereochemical correlation of monoterpenes (Allen & Rogers, 1971).

  • Computational Studies for Synthesis : Computational studies have been conducted to understand the regioselective formation of 8-bromocamphor, a critical intermediate in the synthesis of camphor-derived ligands for novel catalysts (Sabbagh & Kaye, 2007).

  • Photodissociation Experiments : Photodissociation experiments of spatially oriented (R)-3-bromocamphor have been carried out to study the photodissociation dynamics of this bulky and asymmetric biomolecule (Chang et al., 2021).

  • Synthesis of Derivatives : DL-camphor and 3-bromocamphor have been used to synthesize various derivatives with potential applications in biology, showcasing the compound's utility in organic synthesis (Cremlyn et al., 1988).

  • Debromination Studies : Reductive debromination of endo-(+)-3-bromocamphor with primary amines has been investigated, revealing the influence of amine polarity on the debromination process. This study contributes to the understanding of reaction mechanisms in organic chemistry (Marković et al., 2013).

  • Raman Optical Activity : The Raman optical activity of solutions of (+)-3-bromocamphor has been studied, providing insights into the vibrational characteristics of the molecule, which can be useful for understanding molecular structure and interactions (Barron & Buckingham, 1974).

  • Interaction with Cytochrome P-450 : The interaction of 5-bromocamphor with cytochrome P-450 has been studied, shedding light on the molecular mechanisms of electron transport and catalytic substrate oxygenation in biochemical systems (Gould et al., 1981).

  • Environment-Friendly Preparation : The bromination of camphor and subsequent conversion to camphorquinone has been carried out using an environmentally friendly approach, highlighting the compound's role in green chemistry (Kannappan & Bedekar, 2012).

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include studying the compound’s effects on cells or organisms, and determining safe handling procedures .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include developing new synthetic routes, studying its mechanism of action in more detail, or exploring potential uses in medicine or industry .

properties

IUPAC Name

(1R,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQADTYRAYFBJN-FWWHASMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022252
Record name (1R-endo)-(+)-3-Bromocamphor
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Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-3-Bromocamphor

CAS RN

10293-06-8, 76-29-9
Record name (+)-3-Bromocamphor
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Record name Camphor, monobromated [USP]
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Record name (+)-3-Bromocamphor
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Record name Camphor monobromide
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Record name (1R-endo)-(+)-3-Bromocamphor
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Record name 3-bromobornan-2-one
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Record name (1R-endo)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
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Record name 3-BROMOCAMPHOR, (±)-
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Record name 3-BROMOCAMPHOR, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
666
Citations
HP Chang, M Nakamura, T Kasai, KC Lin - Molecular Physics, 2022 - Taylor & Francis
… 3-Bromocamphor is a bulky and heavy biomolecular … In this report, it will be shown that the 3-bromocamphor … chirality on the ion images, 3-bromocamphor can be regarded as a proper …
Number of citations: 3 www.tandfonline.com
MG Northolt, JH Palm - … des Travaux Chimiques des Pays‐Bas, 1966 - Wiley Online Library
… Thc absolute configuration of (+)-3-bromocamphor has been … (+)-3Bromocamphor was selected as the subject of our … of (+)-camphor and (+)-3bromocamphor is beyond doubt ll. …
Number of citations: 13 onlinelibrary.wiley.com
FH Allen, D Rogers - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
… Later the crystal structure of retusamine as (+)-3-bromocamphor9 (Ti)-sulphonate monohydrate 29 gave the absolute con… We present here the relevant data for (+)-3-bromocamphor, …
Number of citations: 18 pubs.rsc.org
S Yamada, C Hongo, R Yoshioka… - … and Biological Chemistry, 1979 - Taylor & Francis
… -p-HPG was found to be resolved by using d-3-bromocamphor-8sulfonic acid (d-BCS), which is … Dp-Hydroxyphenylglycine .d-3-bromocamphor-8-sulfonate (D-pHPG'd-BCS) obtained by …
Number of citations: 28 www.tandfonline.com
S Marković, V Marković, MD Joksović… - Journal of the Brazilian …, 2013 - SciELO Brasil
… Our assumption for the most probable mechanism of the debromination of 3-bromocamphor is outlined in Scheme 2. Initially, 3-bromocamphor 1 adds one mole of primary amine to …
Number of citations: 4 www.scielo.br
MIM Tahir, NH Rees, SJ Heyes… - Chirality: The …, 2008 - Wiley Online Library
… of camphorquinone and endo-(1)-3bromocamphor and select only the S-enantiomers from a … Cocrystallizing DCA with (1R)-endo-(1)-3-bromocamphor gives the free guest and a glassy …
Number of citations: 9 onlinelibrary.wiley.com
MKC Wong - 1996 - open.library.ubc.ca
… +Yendo-3bromocamphor (20).When 20 is treated with fuming sulfuric acid or chlorosulfonic acid, sulfonation at C(9) occurs to yield em/0-3-bromocamphor-9-sulfonic acid (21).Similarly, …
Number of citations: 4 open.library.ubc.ca
J Kannappan, AV Bedekar - Journal of Chemical Research, 2012 - journals.sagepub.com
… We now describe a simple procedure for the preparation of 3-bromocamphor from camphor and its oxidation to camphorquinone. Both these derivatives of the bicyclo[2.2.1]heptane …
Number of citations: 7 journals.sagepub.com
AG Giumanini, MM Musiani - Journal für Praktische Chemie, 1980 - Wiley Online Library
… N,N-Mmethylaniline (1) was found to be an efficient debroininating agent of 3bromocamphor (2)) which was reduced to camphor (3) [I.]. We now find that the very similar N-methylaniline …
Number of citations: 5 onlinelibrary.wiley.com
M Kuramoto, Y Kushi, H Yoneda - Bulletin of the Chemical Society of …, 1978 - journal.csj.jp
The crystal structure of cis-chloroamminebis(ethylenediamine)cobalt(III) d-3-bromocamphor-9-sulfonate monohydrate, (+) 589 -[CoClNH 3 (en) 2 ](d-BCS) 2 ·H 2 O, has been …
Number of citations: 12 www.journal.csj.jp

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